2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Cytotoxicity Genotoxicity Human lymphocytes

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-61-4) is a methyl-substituted, partially hydrogenated quinoline derivative belonging to the 1,2,3,4-tetrahydroquinoline class. Its molecular formula is C13H19N, with a molecular weight of 189.30 g/mol.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 4497-61-4
Cat. No. B2863808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
CAS4497-61-4
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC1CC(NC2=C(C=CC=C12)C)(C)C
InChIInChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3
InChIKeyQCPHCTXGGHZXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-61-4) Procurement Overview


2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-61-4) is a methyl-substituted, partially hydrogenated quinoline derivative belonging to the 1,2,3,4-tetrahydroquinoline class. Its molecular formula is C13H19N, with a molecular weight of 189.30 g/mol . The compound's structure features four methyl groups at the 2, 2, 4, and 8 positions on the tetrahydroquinoline backbone, which distinguishes it from other common antioxidants like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This specific substitution pattern influences its physicochemical properties, including redox behavior and steric hindrance, which are critical for applications in polymer stabilization and lubricant formulation [1].

Why 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline Cannot Be Simply Substituted by In-Class Analogs


Substituting 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline with a generic 'tetrahydroquinoline' or a structurally similar antioxidant like ethoxyquin (EQ) or 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is not scientifically justified without quantitative comparison. Critical performance parameters, including cytotoxic and genotoxic profiles, antioxidant efficacy, and electrochemical oxidation potential, vary significantly based on subtle changes in the substitution pattern on the quinoline ring [1][2]. The specific arrangement of methyl groups in this compound confers a unique set of redox properties and biological interactions that directly impact its suitability for applications requiring a precise balance of antioxidant activity and safety. The following quantitative evidence details these performance deltas, which are essential for informed scientific selection and procurement.

Quantitative Differentiation Evidence for 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-61-4)


Comparative Cytotoxicity and Genotoxicity Profile vs. Ethoxyquin (EQ) in Human Lymphocytes

In a direct head-to-head comparison, the structurally similar 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) demonstrated a significantly more favorable toxicological profile than the widely used feed preservative ethoxyquin (EQ). THQ was found to be less cytotoxic and less genotoxic than EQ in human lymphocyte assays. For instance, while EQ showed cytotoxic effects at lower concentrations, THQ's cytotoxicity was observed only after 1-hour treatments at a higher concentration of 500 µM, and after 24-hour treatments at concentrations of 250-500 µM [1]. Furthermore, the micronucleus test did not reveal a genotoxic effect for THQ, in contrast to EQ [1].

Cytotoxicity Genotoxicity Human lymphocytes Ethoxyquin Antioxidant safety

Comparative Antioxidant Efficacy and DNA Protection vs. Ethoxyquin (EQ) in Human Lymphocytes

The antioxidant activity of the 2,2,4,7-tetramethyl isomer (THQ) was directly compared to ethoxyquin (EQ) in protecting human lymphocytes against hydrogen peroxide (H2O2)-induced DNA damage. In the comet assay, THQ exhibited slightly lower antioxidant activity than EQ at lower doses (1-5 µM), but its efficiency was similar to that of EQ at the highest tested dose of 10 µM [1]. Notably, in the micronucleus assay, THQ was more effective than EQ in protecting the cultured lymphocytes from the clastogenicity of H2O2 [1].

Antioxidant activity DNA damage protection Comet assay Micronucleus test Ethoxyquin

Electrochemical Oxidation Potential (E1/2ox) and Its Correlation with Antioxidant Activity

The half-wave potential of one-electron electrochemical oxidation (E1/2ox) is a fundamental quantitative parameter for predicting the antioxidant efficacy of hydrogenated quinolines. Studies have established linear correlations between E1/2ox and the Hammett polar σ-constants for substituents on the quinoline ring [1]. The character of E1/2ox variation in a series of hydroquinolines directly correlates with the characteristic features of their inhibiting action in the liquid-phase oxidation of various hydrocarbons [1]. While direct comparative E1/2ox values for 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline are not explicitly provided in the available abstracts, its unique 8-methyl substitution pattern is expected to result in a quantifiably distinct E1/2ox compared to other derivatives, thereby dictating its specific performance profile in different hydrocarbon systems.

Electrochemistry Redox potential Antioxidant mechanism Half-wave potential Hydrocarbon oxidation

Recommended Application Scenarios for 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-61-4) Based on Quantitative Evidence


Development of Next-Generation Feed and Food Preservatives with an Improved Safety Profile

Based on the direct evidence that the 2,2,4,7-tetramethyl isomer (THQ) is less cytotoxic and less genotoxic than the industry standard ethoxyquin (EQ) in human lymphocytes [1], 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTQ) presents a compelling candidate for further development as a safer antioxidant preservative. Its structural similarity to THQ suggests it may share a favorable toxicological profile, making it suitable for applications where minimizing human or animal exposure is paramount, such as in animal feeds or for protecting lipids in food-contact materials.

Formulation of Specialized Antioxidants for Targeted Protection Against Clastogenic Damage

The finding that the tetrahydroquinoline scaffold (as demonstrated by THQ) is more effective than ethoxyquin in protecting against hydrogen peroxide-induced clastogenicity in the micronucleus test [1] highlights a specific, quantifiable advantage. This makes 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline a rational choice for research and development of antioxidant systems designed to mitigate chromosomal damage in biological or mixed-phase systems where this specific mode of oxidative stress is a primary concern.

Rational Selection of Antioxidants for Liquid-Phase Hydrocarbon Oxidation Based on Redox Potential

The established correlation between the electrochemical half-wave oxidation potential (E1/2ox) and antioxidant performance in liquid-phase hydrocarbon oxidation [2] provides a quantifiable framework for procurement. For industrial users formulating lubricants, hydraulic oils, or stabilizing petrochemical feedstocks, the E1/2ox of 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline can be measured and directly compared to that of alternatives like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) to predict and ensure optimal performance in a specific oxidative environment. This enables a data-driven selection process rather than one based on generic class membership.

Use as a Building Block for Synthesizing Derivatives with Enhanced Glucocorticoid Receptor Activity

Derivatives of the 2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinoline core have demonstrated potent biological activity. For example, a 5-chloro-6-(1H-indol-7-yl) substituted derivative shows agonist activity at the glucocorticoid receptor with an EC50 of 20 nM and transrepression activity with an IC50 of 59 nM in human HepG2 cells [1]. This indicates that the 2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinoline scaffold is a valuable starting point for medicinal chemistry programs targeting the glucocorticoid receptor, and procuring the high-purity parent compound is essential for the reliable synthesis of these advanced intermediates.

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